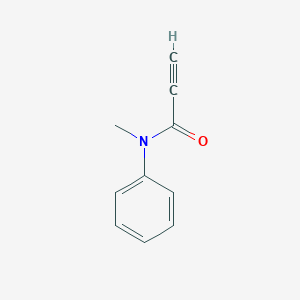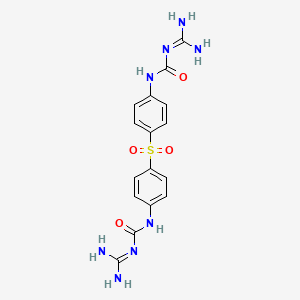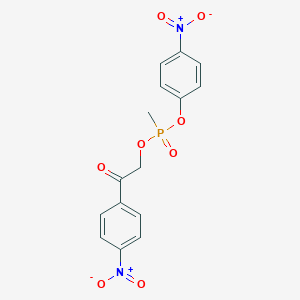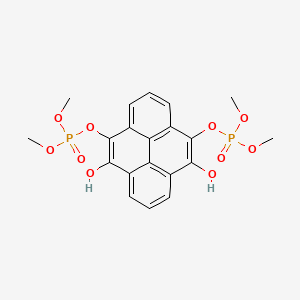
5,9-Dihydroxypyrene-4,10-diyl tetramethyl bis(phosphate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,9-Dihydroxypyrene-4,10-diyl tetramethyl bis(phosphate) is a chemical compound with a complex structure that includes pyrene, a polycyclic aromatic hydrocarbon
Méthodes De Préparation
The synthesis of 5,9-dihydroxypyrene-4,10-diyl tetramethyl bis(phosphate) typically involves the use of pyrene as the core structure. Various electrophilic aromatic substitutions can be applied to introduce the necessary functional groups. The synthetic routes may include direct or indirect methods, resulting in different substituted pyrenes . Industrial production methods often involve large-scale chemical reactions under controlled conditions to ensure the purity and yield of the compound.
Analyse Des Réactions Chimiques
5,9-Dihydroxypyrene-4,10-diyl tetramethyl bis(phosphate) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
5,9-Dihydroxypyrene-4,10-diyl tetramethyl bis(phosphate) has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: It can be used in the study of biological processes and interactions due to its unique structure.
Industry: Used in the production of advanced materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism by which 5,9-dihydroxypyrene-4,10-diyl tetramethyl bis(phosphate) exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to participate in various chemical reactions, influencing the behavior of other molecules and systems. The exact molecular targets and pathways depend on the specific application and context .
Comparaison Avec Des Composés Similaires
5,9-Dihydroxypyrene-4,10-diyl tetramethyl bis(phosphate) can be compared with other similar compounds, such as:
- 1-Substituted pyrenes
- 1,3,6,8-Tetrasubstituted pyrenes
- 1,6- and 1,8-Disubstituted pyrenes
- 1,3-Disubstituted pyrenes
- 2,7-Disubstituted pyrenes
These compounds share similar core structures but differ in the number and position of substituents, leading to variations in their properties and applications .
Propriétés
Numéro CAS |
15052-44-5 |
|---|---|
Formule moléculaire |
C20H20O10P2 |
Poids moléculaire |
482.3 g/mol |
Nom IUPAC |
(10-dimethoxyphosphoryloxy-5,9-dihydroxypyren-4-yl) dimethyl phosphate |
InChI |
InChI=1S/C20H20O10P2/c1-25-31(23,26-2)29-19-13-9-6-10-14-16(13)15-11(17(19)21)7-5-8-12(15)18(22)20(14)30-32(24,27-3)28-4/h5-10,21-22H,1-4H3 |
Clé InChI |
OGQUWVNVUCTYSF-UHFFFAOYSA-N |
SMILES canonique |
COP(=O)(OC)OC1=C(C2=C3C(=CC=C2)C(=C(C4=CC=CC1=C43)OP(=O)(OC)OC)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




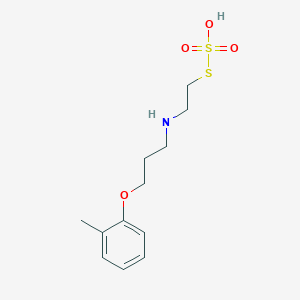

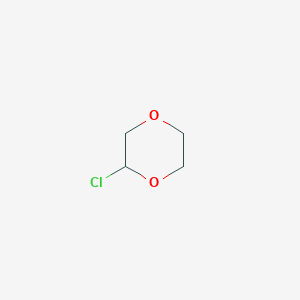
![4,10-dithia-7-azapentacyclo[12.2.1.02,13.03,11.05,9]heptadeca-2,5(9),11,13,15-pentaene-6,8-dione](/img/structure/B14706828.png)


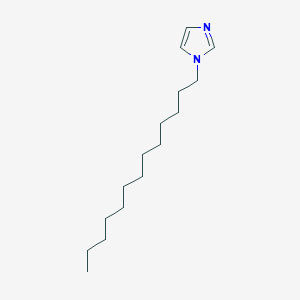
![6,7,8,9-Tetrahydro-5h-pyrrolo[1,2-a]azepine](/img/structure/B14706873.png)
